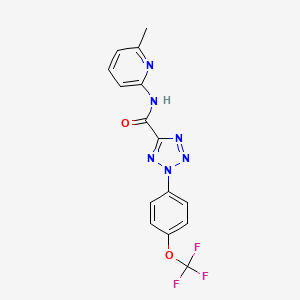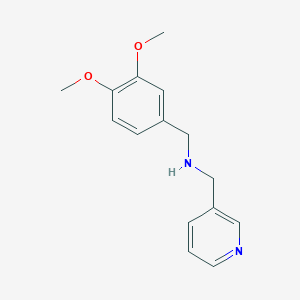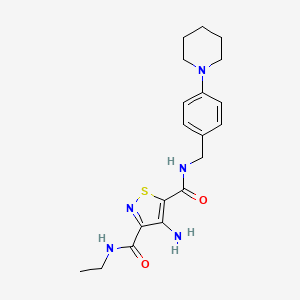
4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is a synthetic organic compound belonging to the isothiazole class This compound features a complex structure with multiple functional groups, including an amino group, an ethyl group, a piperidinyl group, and a benzyl group attached to an isothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic synthesis. One common synthetic route includes:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through reductive amination or nucleophilic substitution reactions involving piperidine.
Benzylation: The benzyl group can be attached using benzyl halides in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidinyl groups, forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the isothiazole ring or the benzyl group, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
Chemistry
In chemistry, 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The presence of the piperidinyl group, in particular, is known to impart pharmacological activity, suggesting possible uses as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The piperidinyl group, for example, is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The isothiazole ring can also participate in redox reactions, influencing cellular oxidative stress responses.
相似化合物的比较
Similar Compounds
- 4-amino-N3-ethyl-N5-(4-(morpholin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
- 4-amino-N3-ethyl-N5-(4-(pyrrolidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
- 4-amino-N3-ethyl-N5-(4-(piperazin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
Uniqueness
Compared to similar compounds, 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is unique due to the specific combination of functional groups it possesses. The piperidinyl group, in particular, is known for its significant pharmacological activity, which may not be as pronounced in compounds with other substituents. Additionally, the isothiazole ring provides a distinct chemical environment that can influence the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
4-amino-3-N-ethyl-5-N-[(4-piperidin-1-ylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-2-21-18(25)16-15(20)17(27-23-16)19(26)22-12-13-6-8-14(9-7-13)24-10-4-3-5-11-24/h6-9H,2-5,10-12,20H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWZTQSYOGUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
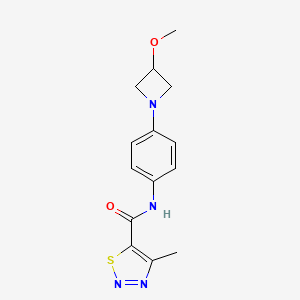
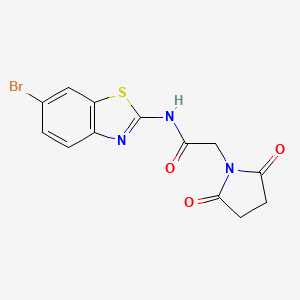
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)
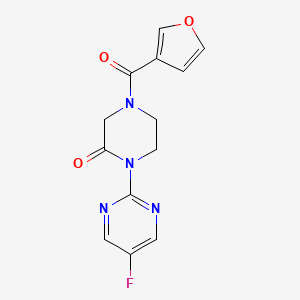
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
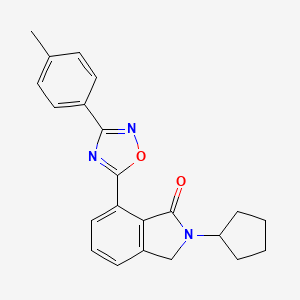
![(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)
